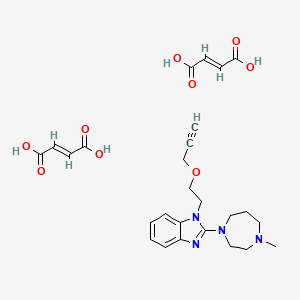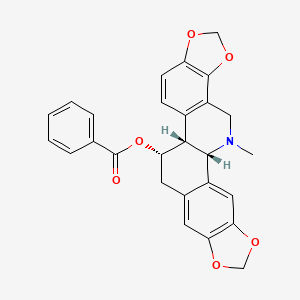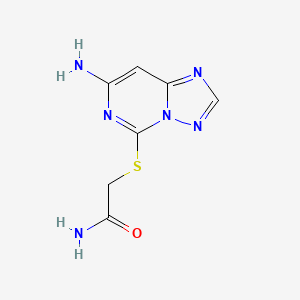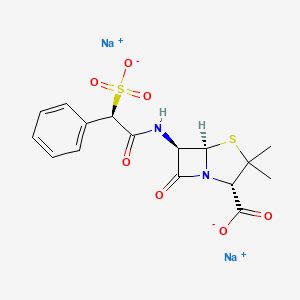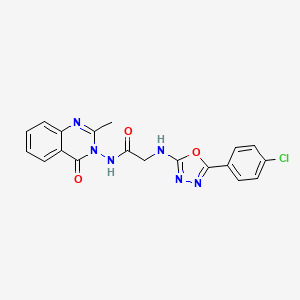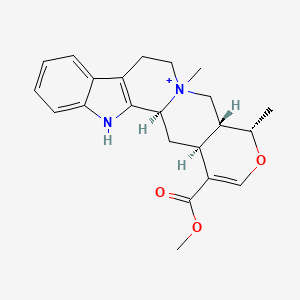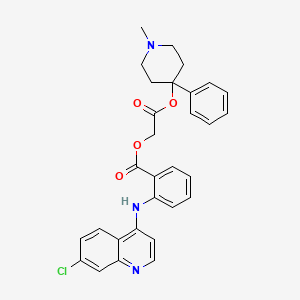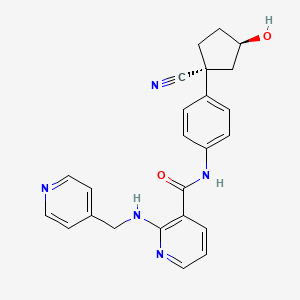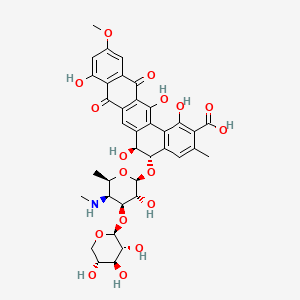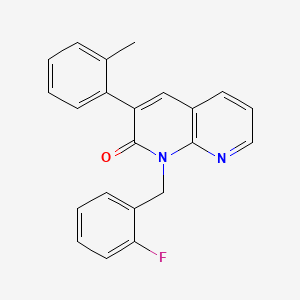![molecular formula C9H20CaO8Si2 B15190973 Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is a complex organosilicon compound. It is known for its unique structure, which includes a calcium ion coordinated with a silane group and an epoxy group. This compound is used in various industrial and scientific applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane with calcium silicate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane} + \text{Calcium Silicate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the mixing of reactants in a reactor, followed by heating and stirring to promote the reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Condensation: Catalysts such as acids or bases.
Epoxide Ring Opening: Nucleophiles like amines or alcohols, often under mild conditions.
Major Products
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Hydroxyalkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has numerous applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves its ability to form strong bonds with both organic and inorganic substrates. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. These interactions make it a valuable compound in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
- Calcium Silicate
- Glycidoxypropyltrimethoxysilane
Uniqueness
Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane is unique due to its combination of a calcium ion with a silane and an epoxy group. This structure imparts distinct properties such as enhanced reactivity and the ability to form strong bonds with a variety of substrates, making it more versatile compared to similar compounds.
Eigenschaften
Molekularformel |
C9H20CaO8Si2 |
|---|---|
Molekulargewicht |
352.50 g/mol |
IUPAC-Name |
calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C9H20O5Si.Ca.O3Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;;1-4(2)3/h9H,4-8H2,1-3H3;;/q;+2;-2 |
InChI-Schlüssel |
KPZKDKZZHQRGSA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCOCC1CO1)(OC)OC.[O-][Si](=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


